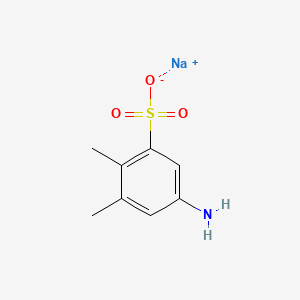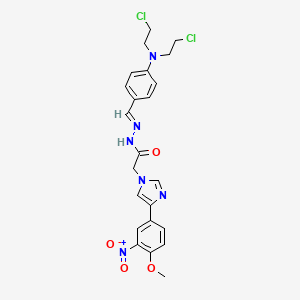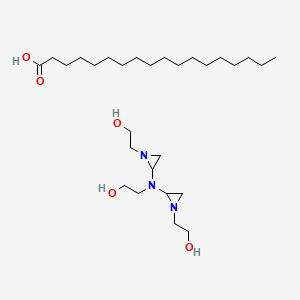
Stearic acid, monoester with 2,2'-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol is a complex organic compound with the molecular formula C28H57N3O5. It is known for its unique structure, which combines stearic acid with a monoester linkage to a polyamine derivative. This compound is used in various industrial and research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol typically involves the esterification of stearic acid with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol. This reaction is usually carried out under acidic or basic conditions to facilitate the formation of the ester bond. Common catalysts used in this process include sulfuric acid or p-toluenesulfonic acid .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high conversion rates and minimize by-products. The final product is purified through distillation or recrystallization to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions
Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the ester linkage or the polyamine moiety.
Substitution: The ester and amine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester or amine groups under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
科学研究应用
Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.
Biology: The compound is studied for its potential role in cell membrane stabilization and as a delivery agent for bioactive molecules.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is utilized in the production of cosmetics, lubricants, and coatings due to its emulsifying and stabilizing properties
作用机制
The mechanism of action of stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol involves its interaction with cell membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, enhancing membrane stability and permeability. Additionally, it can form complexes with proteins, potentially affecting their function and activity.
相似化合物的比较
Similar Compounds
Stearic acid, monoester with glycerol: This compound has a similar ester linkage but lacks the polyamine moiety.
Stearic acid, monoester with ethylene glycol: Similar structure but with a simpler diol instead of the polyamine derivative
Uniqueness
Stearic acid, monoester with 2,2’-(((2-hydroxyethyl)imino)bis(ethyleneimino))diethanol is unique due to its combination of stearic acid with a polyamine derivative, providing distinct chemical properties and applications. Its ability to interact with both hydrophobic and hydrophilic environments makes it versatile for various industrial and research uses .
属性
CAS 编号 |
94248-60-9 |
|---|---|
分子式 |
C28H57N3O5 |
分子量 |
515.8 g/mol |
IUPAC 名称 |
2-[2-[2-hydroxyethyl-[1-(2-hydroxyethyl)aziridin-2-yl]amino]aziridin-1-yl]ethanol;octadecanoic acid |
InChI |
InChI=1S/C18H36O2.C10H21N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;14-4-1-11-7-9(11)13(3-6-16)10-8-12(10)2-5-15/h2-17H2,1H3,(H,19,20);9-10,14-16H,1-8H2 |
InChI 键 |
JSWMWCXBPQCPMV-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)O.C1C(N1CCO)N(CCO)C2CN2CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


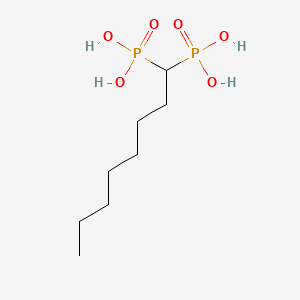
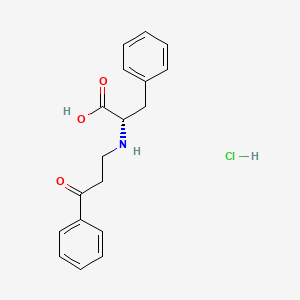
![2-[[4-[3-(2-Amino-4-hydroxy-6-methyl-1,4-dihydropyrimidin-5-yl)propylamino]benzoyl]amino]pentanedioic acid](/img/structure/B12714127.png)
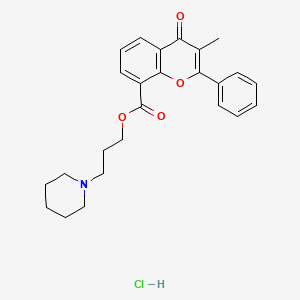
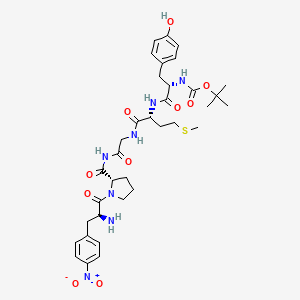
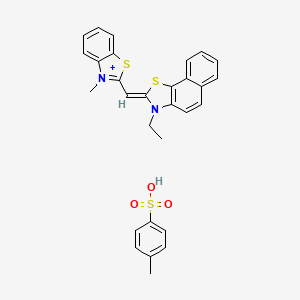
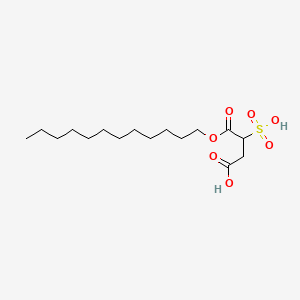
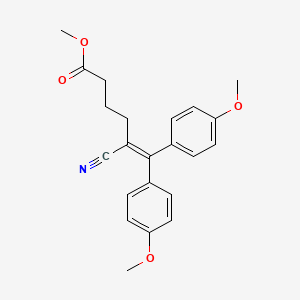
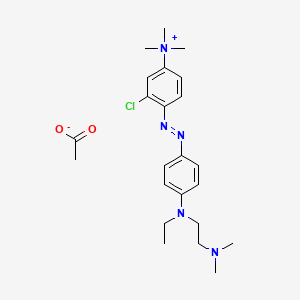
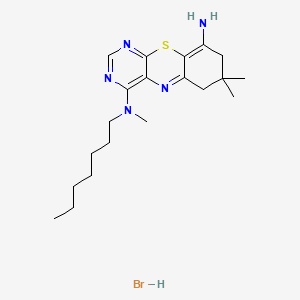

![1-(4'-Bromo[1,1'-biphenyl]-4-YL)-3-(dimethylamino)propan-1-one](/img/structure/B12714166.png)
